molecular formula C21H20N4O4S B2811959 N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005292-17-0

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2811959
CAS No.: 1005292-17-0
M. Wt: 424.48
InChI Key: BCUVZQTYLSWCNV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, with a CAS number of 1005292-17-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anti-inflammatory and anti-cancer properties.

The molecular formula of this compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, and it has a molecular weight of 424.5 g/mol. The compound features a complex structure that includes a pyridine ring, an acetophenone moiety, and methoxy and thioether substituents, which contribute to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyridine-based compounds. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anti-cancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that some pyridine-pyrimidine hybrids exhibited IC50 values below 10 µM against COX enzymes, suggesting strong anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and cancer progression. For example, the presence of the methoxy group is believed to enhance lipophilicity and improve binding affinity to target enzymes, leading to increased inhibitory activity .

Data Tables

Property Value
Molecular FormulaC21H20N4O4SC_{21}H_{20}N_{4}O_{4}S
Molecular Weight424.5 g/mol
CAS Number1005292-17-0
Potential ActivitiesAnti-cancer, Anti-inflammatory

Case Studies

  • Case Study on Anti-Cancer Activity : A recent study evaluated a series of pyridine derivatives for their cytotoxic effects on human breast cancer cells (MCF7). The results indicated that compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating significant potential for further development as anti-cancer agents .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds. The study found that certain derivatives inhibited COX enzymes effectively, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting strong therapeutic potential in managing inflammatory diseases .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14(26)15-4-6-16(7-5-15)24-20(28)12-25-11-19(29-2)18(27)10-17(25)13-30-21-22-8-3-9-23-21/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVZQTYLSWCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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